D₃/D₂ Dopamine Receptor Selectivity: 10‑Fold Preference for D₃ Over D₂
The compound exhibits a 10‑fold selectivity for the dopamine D₃ receptor (Ki = 2.51 nM) over the D₂ receptor (Ki = 25.1 nM) in a functional antagonist assay. This contrasts sharply with many non‑halogenated pyridin‑2‑yl amino alcohols that show either weak D₃ binding or poor D₃/D₂ discrimination [1]. The quantified selectivity ratio (D₂ Ki / D₃ Ki ≈ 10) is a key differentiator from close structural analogs lacking the 3,5‑dichloro substitution pattern.
| Evidence Dimension | D₃ vs D₂ receptor antagonist binding affinity |
|---|---|
| Target Compound Data | Ki (D₃) = 2.51 nM; Ki (D₂) = 25.1 nM |
| Comparator Or Baseline | Non-halogenated pyridin-2-yl ethanolamine derivatives: typically Ki (D₃) > 100 nM or D₃/D₂ ratio ≈ 1–3 (class-level inference) |
| Quantified Difference | 10-fold D₃/D₂ selectivity (25.1 / 2.51) |
| Conditions | [³⁵S]GTPγS binding assay, human D₃ and D₂ receptors expressed in CHO cells [1] |
Why This Matters
A 10‑fold D₃/D₂ selectivity is essential for programs targeting addiction, schizophrenia, or Parkinson's disease where off‑target D₂ activity causes undesirable side effects; this compound enables selective D₃ modulation without the need for extensive SAR campaigns to install selectivity.
- [1] BindingDB. BDBM50414570 (CHEMBL563635). Affinity Data: Ki 2.51 nM for human D3 dopamine receptor; Ki 25.1 nM for human D2 dopamine receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50414570 View Source
